

An In-depth Technical Guide to 5-Amino-2-cyanobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Amino-2-(trifluoromethyl)benzonitrile
Cat. No.:	B020432

[Get Quote](#)

Introduction

5-Amino-2-cyanobenzotrifluoride is a fluorinated aromatic amine that serves as a crucial building block in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its trifluoromethyl and cyano functionalities impart unique electronic properties and reactivity, making it a valuable intermediate for the development of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role in drug development.

Structure and Nomenclature

The chemical structure of 5-amino-2-cyanobenzotrifluoride consists of a benzene ring substituted with an amino group (-NH₂), a cyano group (-CN), and a trifluoromethyl group (-CF₃).

Systematic IUPAC Name: **4-Amino-2-(trifluoromethyl)benzonitrile**^[1]

Synonyms: 4-Cyano-3-(trifluoromethyl)aniline, 4-Amino-2-trifluoromethylbenzonitrile, Bicalutamide aminobenzonitrile^{[2][3][4]}

CAS Registry Number: 654-70-6^{[2][4]}

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 5-amino-2-cyanobenzotrifluoride is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₅ F ₃ N ₂	[5] [6]
Molecular Weight	186.13 g/mol	[5] [7]
Appearance	White to off-white solid	[8]
Melting Point	141-145 °C	[8]
Boiling Point	294.5±40.0 °C at 760 mmHg	[8]
Density	1.37±0.1 g/cm ³	[8]
Purity	>95%	[8]
InChI	InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2	[8]
InChI Key	PMDYLCUJKSLBUHO-UHFFFAOYSA-N	[8]
SMILES	C1=CC(=C(C=C1N)C(F)(F)F)C#N	[8]
IR Spectrum	Available	[7] [9]
Mass Spectrum	Available	[7]

Synthesis of 5-Amino-2-cyanobenzotrifluoride

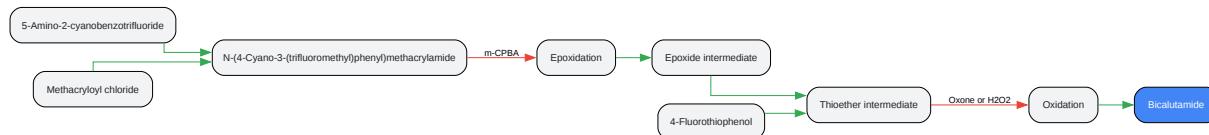
A common synthetic route to 5-amino-2-cyanobenzotrifluoride involves a three-step process starting from m-trifluoromethyl fluorobenzene.[\[2\]](#)[\[5\]](#)

Experimental Protocol

Step 1: Positional Bromination

- In a suitable reactor, charge m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.
- Heat the mixture to reflux with stirring.
- Add dibromohydantoin in batches and continue the reaction for 5-7 hours.
- After the reaction is complete, wash the mixture with an ice-water solution to obtain 4-fluoro-2-trifluoromethyl bromobenzene.[\[5\]](#)

Step 2: Cyanide Displacement

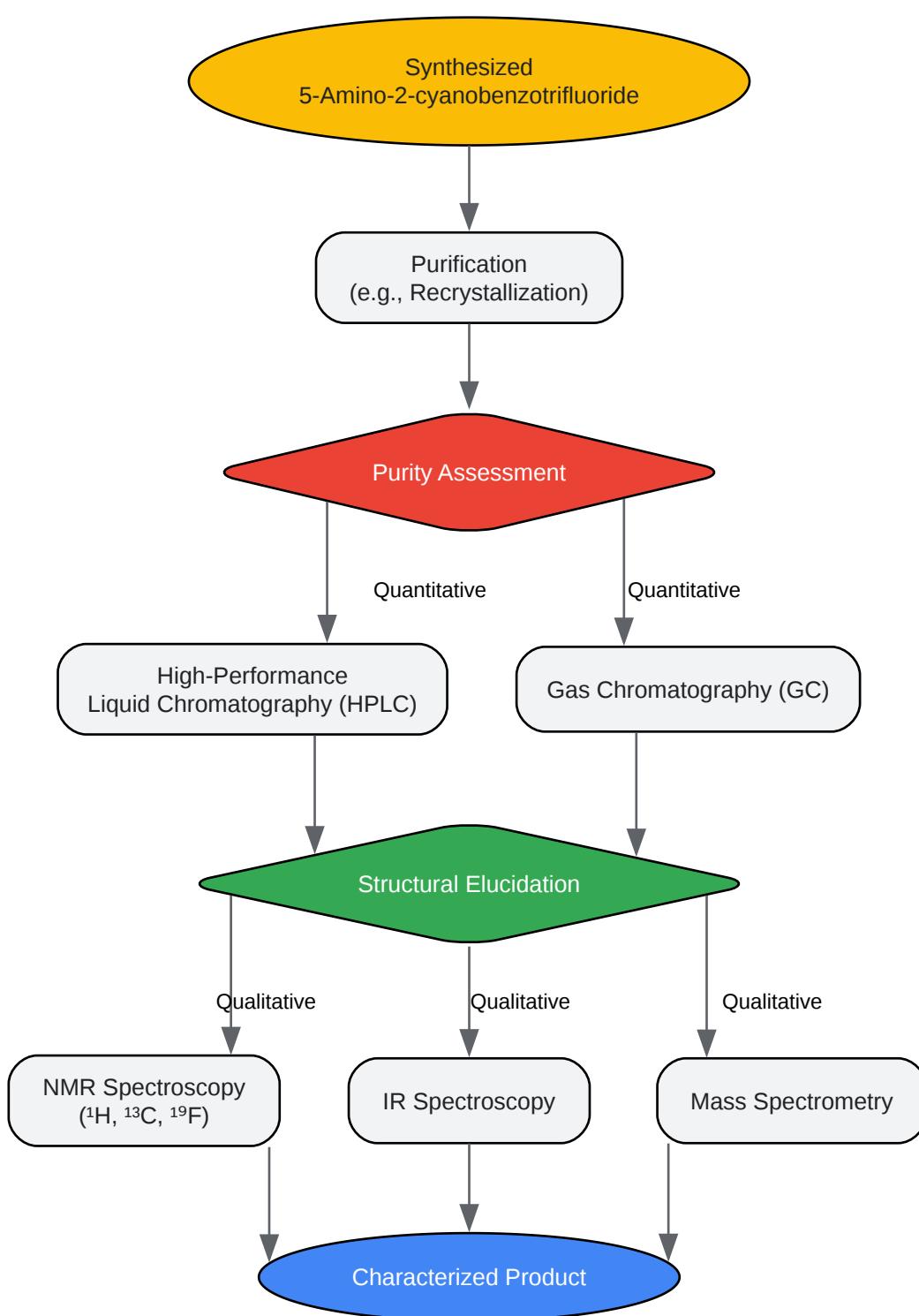

- In a separate reactor, charge quinoline and cuprous cyanide.
- Under stirring and reflux, add the 4-fluoro-2-trifluoromethyl bromobenzene obtained from the previous step.
- Continue the reflux for approximately 22 hours.
- Isolate the product, 4-fluoro-2-trifluoromethylbenzonitrile, via steam distillation.[\[2\]](#)

Step 3: Ammonolysis

- Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile in ethanol.
- Introduce liquid ammonia into the solution.
- Heat the mixture in a sealed environment to around 120°C for 8-10 hours.
- This step yields the crude 4-amino-2-trifluoromethylbenzonitrile.[\[5\]](#)
- The crude product can be purified by recrystallization from toluene to obtain the final product with high purity.[\[5\]](#)

Role in Drug Development: Synthesis of Bicalutamide

5-Amino-2-cyanobenzotrifluoride is a pivotal intermediate in the synthesis of Bicalutamide, a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[8][10] The following diagram illustrates the synthetic pathway of Bicalutamide, highlighting the integration of 5-amino-2-cyanobenzotrifluoride.



[Click to download full resolution via product page](#)

Synthesis of Bicalutamide from 5-Amino-2-cyanobenzotrifluoride.

General Experimental Workflow for Characterization

The structural integrity and purity of synthesized 5-amino-2-cyanobenzotrifluoride are critical for its use in further chemical transformations. A typical experimental workflow for its characterization is depicted below.

[Click to download full resolution via product page](#)

General workflow for the characterization of 5-Amino-2-cyanobenzotrifluoride.

Safety and Handling

5-Amino-2-cyanobenzotrifluoride is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-Amino-2-cyanobenzotrifluoride is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of anti-cancer drugs like Bicalutamide. Its synthesis from readily available starting materials and its unique chemical properties make it a compound of high interest to researchers and professionals in drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US6797843B2 - Process for preparing rac-bicalutamide and its intermediates - Google Patents [patents.google.com]
- 2. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]
- 4. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. 5-Amino-2-cyanobenzotrifluoride [webbook.nist.gov]
- 8. bocsci.com [bocsci.com]
- 9. 5-Amino-2-cyanobenzotrifluoride [webbook.nist.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Amino-2-cyanobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020432#structure-and-nomenclature-of-5-amino-2-cyanobenzotrifluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com